molecular formula C14H19NOS B5711099 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one

3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B5711099
M. Wt: 249.37 g/mol
InChI Key: WKDKTLIJLHJGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfanyl group attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methylthiophenol with an appropriate halogenated precursor.

    Formation of the Final Compound: The final step involves the coupling of the pyrrolidine ring with the sulfanyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-12-4-6-13(7-5-12)17-11-8-14(16)15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKTLIJLHJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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